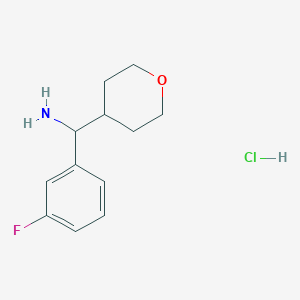

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Beschreibung

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a synthetic amine derivative featuring a fluorinated aromatic ring (3-fluorophenyl) and a tetrahydro-2H-pyran-4-yl group linked via a methanamine backbone. The compound is formulated as a hydrochloride salt to enhance solubility and stability.

- Molecular Formula: C₁₂H₁₅ClFNO (inferred from analogs like CAS 389621-78-7, which shares the tetrahydro-2H-pyran-4-yl methanamine core ).

- The tetrahydro-2H-pyran-4-yl moiety contributes to conformational rigidity, influencing receptor affinity. Hydrochloride salt formulation improves aqueous solubility for in vitro/in vivo studies .

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9;/h1-3,8-9,12H,4-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYQNHNDWPSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Approach

A widely used method to prepare (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves reductive amination of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine or its protected derivative.

Step 1: Formation of imine intermediate

The aldehyde group of 3-fluorobenzaldehyde reacts with the primary amine group of tetrahydro-2H-pyran-4-ylmethanamine under mild acidic or neutral conditions to form an imine or Schiff base intermediate.Step 2: Reduction of imine

The imine is then reduced to the corresponding secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are preferred for their selectivity and mild reaction conditions.Step 3: Salt formation

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether, yielding the hydrochloride salt form.

Purification and Characterization

- Purification : The crude product is purified by recrystallization or chromatography to remove impurities and unreacted starting materials. Recrystallization solvents often include ethanol, isopropanol, or ethyl acetate mixtures.

- Characterization : The compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Stock Solution Preparation and Formulation

According to GlpBio data, the hydrochloride salt of (4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (a closely related compound) is prepared as stock solutions at various molarities for biological assays:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 4.0697 | 0.8139 | 0.407 |

| 5 | 20.3484 | 4.0697 | 2.0348 |

| 10 | 40.6967 | 8.1393 | 4.0697 |

This table guides the preparation of stock solutions by dissolving precise amounts of the compound in solvents such as DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations. The solution clarity is critical at each step, and physical methods like vortexing or ultrasound baths are used to aid dissolution.

Research Findings and Process Optimization

- Salt formation improves the compound’s solubility and stability, which is essential for pharmaceutical applications.

- Reductive amination is favored due to its efficiency and mild conditions, minimizing side reactions and degradation.

- Solvent systems for formulation are carefully optimized to maintain compound stability and bioavailability, as seen in in vivo formulation protocols involving DMSO and co-solvents.

Comparative Notes on Related Synthetic Methods

While direct literature on this compound is limited, analogous compounds with similar structural motifs have been synthesized via:

- Suzuki coupling and nucleophilic substitution for aryl group attachment in complex heterocycles.

- Reductive amination with careful monitoring to avoid dehalogenation or side reactions, especially when halogenated aromatics are involved.

- Protecting group strategies for amines and alcohols to control regioselectivity and reaction pathways.

These methods provide a framework for optimizing the preparation of the target compound.

Summary Table: Preparation Methods of this compound

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Imine formation | Reaction of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine | Mild acid or neutral conditions | Forms imine intermediate |

| 2. Imine reduction | Reduction of imine to secondary amine | NaBH3CN or NaBH(OAc)3 | Selective, mild reducing agents |

| 3. Hydrochloride salt formation | Treatment with HCl to form stable salt | HCl in ethanol or ether | Enhances solubility and stability |

| 4. Purification | Recrystallization or chromatography | Ethanol, isopropanol, or ethyl acetate | Removes impurities |

| 5. Stock solution prep | Dissolution in DMSO and dilution with co-solvents | DMSO, PEG300, Tween 80, corn oil | Clarity critical; physical aids used |

Analyse Chemischer Reaktionen

Types of Reactions

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Key Research Findings and Trends

Fluorine Substitution: The 3-fluorophenyl group in the target compound balances lipophilicity and polarity, improving blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 3,4-dimethoxyphenyl derivatives) . Fluorine’s electronegativity may strengthen hydrogen bonding with target receptors, as seen in SAR studies of opioid ligands .

The tetrahydro-2H-pyran-4-yl group’s oxygen atom may engage in polar interactions, enhancing binding affinity compared to fully hydrocarbon cores .

Pharmacological Implications :

Biologische Aktivität

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a fluorophenyl group and a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, including interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C12H16FNO·HCl

- Molecular Weight : 209.26 g/mol

- IUPAC Name : (3-fluorophenyl)-(oxan-4-yl)methanamine; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its binding affinity to biological targets. The mechanism often involves modulation of receptor activity or inhibition of enzyme function, leading to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Investigations into neuroprotective properties have shown promise, particularly in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (3-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | Chlorine substituent | Moderate anticancer activity |

| (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | Bromine substituent | Antidepressant effects |

| (3-methylphenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | Methyl substituent | Limited biological activity |

The presence of the fluorine atom in this compound significantly influences its chemical properties and biological activities compared to its analogs.

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on various cancer cell lines, revealing an IC50 value that indicates significant growth inhibition compared to standard chemotherapeutics . The study utilized molecular docking simulations to predict binding affinities to relevant targets.

- Neuroprotective Study : Another investigation focused on the neuroprotective effects in animal models of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition .

Q & A

Q. What are the key considerations for synthesizing (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination between 3-fluorobenzaldehyde and tetrahydro-2H-pyran-4-ylmethanamine, followed by HCl salt formation. Critical steps include:

- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the free base.

- Salt formation : React the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt .

- Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis (C, H, N, Cl within ±0.4% of theoretical values) .

Q. How can researchers characterize the hydrochloride salt form and confirm its stoichiometry?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal structure to confirm salt stoichiometry and hydrogen-bonding patterns. Compare with known tetrahydro-2H-pyran derivatives (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) .

- Thermogravimetric analysis (TGA) : Measure weight loss upon dehydration to validate HCl content.

- ¹H/¹³C NMR : Identify proton environments (e.g., NH₂+ signal at δ 8.2–8.5 ppm in D₂O) and absence of free amine peaks .

Q. What stability studies are essential for this compound under various storage conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the tetrahydropyran ring or defluorination) .

- Long-term storage : Store at –20°C in airtight, light-resistant containers with desiccant. Conduct monthly purity checks .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or diastereomers in related tetrahydro-2H-pyran methanamine derivatives?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with ethanol/heptane mobile phases. Optimize resolution by adjusting column temperature (20–40°C) .

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer of the free base. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP (octanol/water partition coefficient) to assess fluorination’s impact on membrane permeability. Fluorine typically increases logP by 0.25–0.5 units .

- Metabolic stability : Conduct liver microsome assays (human/rat) to compare oxidation rates. Fluorine reduces CYP450-mediated metabolism, extending half-life (t₁/₂) .

Q. What computational methods predict binding interactions of this compound with biological targets (e.g., monoamine oxidases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with MAO-B crystal structures (PDB: 2V5Z). Focus on fluorine’s role in π-stacking with FAD cofactor .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the tetrahydropyran oxygen and active-site residues .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent standardization : Re-run NMR in deuterated solvents (DMSO-d₆ vs. D₂O) to assess solvent-induced shifts.

- Cross-validation : Compare with structurally similar compounds (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride) to identify anomalous peaks .

Q. What in vitro assays are suitable for assessing functional activity in CNS research?

- Methodological Answer :

- Radioligand binding : Screen for affinity at serotonin/dopamine transporters (IC₅₀ determination using [³H]paroxetine or [³H]WIN35428).

- Functional uptake assays : Use HEK293 cells expressing hSERT/hDAT to measure inhibition potency (EC₅₀) .

Q. How to design isotope-labeled analogs (e.g., ¹⁸F/²H) for metabolic pathway analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.